molecular formula C5H9ClN2O3S B6600402 5-(aminomethyl)furan-2-sulfonamide hydrochloride CAS No. 56038-70-1

5-(aminomethyl)furan-2-sulfonamide hydrochloride

Cat. No.: B6600402
CAS No.: 56038-70-1
M. Wt: 212.66 g/mol
InChI Key: MONLYOLIALLKRL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-2-sulfonamide hydrochloride is an organic compound with the molecular formula C5H9ClN2O3S It is a derivative of furan, a heterocyclic organic compound, and contains both an aminomethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)furan-2-sulfonamide hydrochloride typically involves the reaction of 5-(aminomethyl)furan-2-sulfonamide with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The starting material, 5-(aminomethyl)furan-2-sulfonamide, can be synthesized through a multi-step process involving the functionalization of furan derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the synthesis are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)furan-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted furan derivatives. These products can be further functionalized to create a wide range of compounds with diverse applications .

Scientific Research Applications

5-(Aminomethyl)furan-2-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(aminomethyl)furan-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)furan-2-sulfonamide hydrochloride is unique due to its combination of an aminomethyl group and a sulfonamide group, which provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(aminomethyl)furan-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONLYOLIALLKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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